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Compound of Interest

Compound Name: 5-Ethyl-4-methylthiazole

Cat. No.: B1294845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic

compound 5-Ethyl-4-methylthiazole. The information presented herein is essential for the

structural elucidation, identification, and quality control of this molecule in research and

development settings. This document covers Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both data

interpretation and standardized experimental protocols.

Data Presentation
The following tables summarize the key spectroscopic data for 5-Ethyl-4-methylthiazole. It is

important to note that while the Mass Spectrometry data is experimentally derived from the

NIST database, the NMR and IR data are predicted based on established spectroscopic

principles and analysis of structurally analogous compounds, due to the limited availability of

public experimental spectra for this specific molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-
Ethyl-4-methylthiazole
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.65 Singlet 1H
H2 (Thiazole ring

proton)

~2.75 Quartet 2H -CH₂- (Ethyl group)

~2.45 Singlet 3H
-CH₃ (Methyl group at

C4)

~1.30 Triplet 3H -CH₃ (Ethyl group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-
Ethyl-4-methylthiazole
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~151.8 C2 (Thiazole ring)

~148.5 C4 (Thiazole ring)

~129.0 C5 (Thiazole ring)

~22.5 -CH₂- (Ethyl group)

~15.0 -CH₃ (Methyl group at C4)

~14.5 -CH₃ (Ethyl group)

Table 3: Predicted Infrared (IR) Absorption Bands for 5-
Ethyl-4-methylthiazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch (Thiazole ring)

2975-2950 Strong
C-H asymmetric stretch (Alkyl

groups)

2880-2860 Medium
C-H symmetric stretch (Alkyl

groups)

~1550 Medium C=N stretch (Thiazole ring)

~1460 Medium C-H bend (Alkyl groups)

~1380 Medium C-H bend (Alkyl groups)

~1100 Medium C-C stretch

Table 4: Mass Spectrometry Data for 5-Ethyl-4-
methylthiazole
Source: NIST Chemistry WebBook, CAS No. 31883-01-9

m/z Relative Intensity (%) Proposed Fragment

127 100 [M]⁺ (Molecular Ion)

112 80 [M - CH₃]⁺

99 45 [M - C₂H₄]⁺

85 78
[M - C₂H₄ - CH₃]⁺ or [M -

C₃H₆]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for small organic molecules like 5-Ethyl-4-
methylthiazole and can be adapted based on the specific instrumentation available.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Approximately 10-20 mg of 5-Ethyl-4-methylthiazole is accurately weighed and dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00

ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
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Temperature: 298 K.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Place a single drop of neat 5-Ethyl-4-methylthiazole directly onto the center of the ATR

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 5-Ethyl-4-methylthiazole (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 µL.
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Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2

minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

MS Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 2-3 scans/second.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a

plausible fragmentation pathway in mass spectrometry for 5-Ethyl-4-methylthiazole.
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Workflow for the spectroscopic analysis of 5-Ethyl-4-methylthiazole.
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Plausible mass spectrometry fragmentation pathway for 5-Ethyl-4-methylthiazole.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethyl-4-methylthiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294845#spectroscopic-data-analysis-of-5-ethyl-4-
methylthiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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